Gliovirin

Description

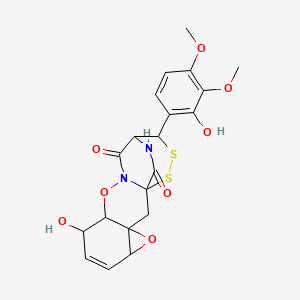

Structure

2D Structure

Properties

Molecular Formula |

C20H20N2O8S2 |

|---|---|

Molecular Weight |

480.5 g/mol |

IUPAC Name |

8-hydroxy-14-(2-hydroxy-3,4-dimethoxyphenyl)-4,10-dioxa-15,16-dithia-11,18-diazapentacyclo[11.3.2.01,11.03,5.03,9]octadec-6-ene-12,17-dione |

InChI |

InChI=1S/C20H20N2O8S2/c1-27-10-5-3-8(13(24)14(10)28-2)15-12-17(25)22-20(32-31-15,18(26)21-12)7-19-11(29-19)6-4-9(23)16(19)30-22/h3-6,9,11-12,15-16,23-24H,7H2,1-2H3,(H,21,26) |

InChI Key |

VZUFPCHAVLFFAY-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C(=C(C=C1)C2C3C(=O)N4C(CC56C(O5)C=CC(C6O4)O)(C(=O)N3)SS2)O)OC |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to Gliovirin-Producing Strains of Gliocladium virens (Trichoderma virens)

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Gliovirin, a potent anti-oomycete secondary metabolite produced by specific strains of the fungus Gliocladium virens (now taxonomically classified as Trichoderma virens), holds significant promise for applications in agriculture and potentially as a scaffold for novel therapeutic agents. This technical guide provides a comprehensive overview of this compound-producing strains, including their classification, the biosynthetic pathway of this compound, detailed experimental protocols for its production and analysis, and insights into the regulatory networks governing its expression. This document is intended to serve as a foundational resource for researchers and professionals engaged in the study and application of this intriguing natural product.

Strain Classification and Characteristics

Strains of Gliocladium virens are broadly categorized into two distinct chemotypes based on their production of specific epipolythiodioxopiperazine (ETP) antibiotics.[1][2][3]

-

'P' Strains: These strains are characterized by the production of This compound and heptelidic acid.[1][2] They do not produce gliotoxin (B1671588). 'P' strains exhibit strong antagonistic activity against oomycete pathogens such as Pythium ultimum.[1][2][4]

-

'Q' Strains: These strains produce gliotoxin and its derivative, dimethylgliotoxin, but not this compound.[1][2] Their biocontrol activity is more pronounced against fungal pathogens like Rhizoctonia solani.[1][2]

It is important to note that no known strains of G. virens are capable of producing both this compound and gliotoxin.[1] Both 'P' and 'Q' strains are known to produce the antibiotics viridin (B1683569) and the phytotoxin viridiol.[1][2]

Biosynthesis of this compound

The production of this compound is orchestrated by a dedicated gene cluster, designated as the 'glv' cluster.

The glv Gene Cluster

Genomic studies of a 'P' strain of T. virens have led to the discovery of the this compound biosynthesis gene cluster, which comprises 22 genes.[3][5][6] A key enzyme within this cluster is a non-ribosomal peptide synthetase (NRPS), and the disruption of its corresponding gene has been shown to completely abolish this compound production.[3][5][6]

Putative Biosynthetic Pathway

While the precise enzymatic steps are still under investigation, a putative biosynthetic pathway for this compound has been proposed. This pathway shares similarities with the biosynthesis of gliotoxin, particularly in the initial formation of the diketopiperazine (DKP) core and the subsequent incorporation of sulfur atoms.[7]

Caption: Putative biosynthetic pathway for this compound.

Regulation of this compound Production

The biosynthesis of this compound is a tightly regulated process, with evidence pointing towards a complex interplay with other secondary metabolic pathways.

Role of Heptelidic Acid

Recent studies suggest that heptelidic acid, another secondary metabolite produced by 'P' strains, may act as a microbial hormone or signaling molecule that positively regulates the production of other secondary metabolites, including this compound.[8][9] Transcriptomic analysis of a mutant strain with a deleted heptelidic acid synthase gene (has1) revealed a significant downregulation of nine genes within the this compound biosynthesis cluster.[8] This indicates a hierarchical regulatory network where the heptelidic acid pathway influences the expression of the glv genes.[8][9] The mechanism may involve the specific inhibition of the glycolytic enzyme glyceraldehyde-3-phosphate dehydrogenase (GAPDH), as T. virens possesses a heptelidic acid-insensitive GAPDH isoform that is associated with secondary metabolism.[8]

Caption: Proposed regulatory role of heptelidic acid.

Data Presentation: this compound Production and Activity

While precise volumetric yield data (e.g., mg/L) for this compound from G. virens cultures is not extensively reported in the literature, semi-quantitative data based on bioassays are available. These assays typically measure the diameter of the zone of inhibition against a susceptible target organism.

| Strain Type / Condition | Target Organism | Method | Result / Observation |

| Purified this compound (0.5 µg) | Pythium ultimum | Agar well diffusion assay | 12 mm zone of inhibition |

| G. virens 'P' Strains (e.g., G-4, G-9, G-12) on Millet | Pythium ultimum | Agar well diffusion assay of culture extract | 18-20 mm zone of inhibition |

| UV-induced mutant with enhanced this compound production | Pythium ultimum | In-culture antagonism | More inhibitory to P. ultimum than the parent isolate |

| UV-induced mutant deficient in this compound production | Pythium ultimum | In-culture antagonism | Overgrown by P. ultimum |

| Purified this compound | Rhizoctonia solani | Bioassay | Inactive |

Experimental Protocols

The following sections provide detailed methodologies for the cultivation of this compound-producing strains, strain improvement through mutagenesis, and the extraction, purification, and analysis of this compound.

Fungal Culturing for this compound Production

This protocol describes the liquid fermentation of G. virens 'P' strains for the production of this compound.[4][10]

Materials:

-

Potato Dextrose Agar (PDA) plates

-

Potato Dextrose Broth (PDB)

-

Sterile distilled water

-

Erlenmeyer flasks

-

Incubator shaker

Procedure:

-

Strain Maintenance: Maintain pure cultures of a known G. virens 'P' strain on PDA plates at 25°C. Subculture every 2-3 weeks.

-

Inoculum Preparation:

-

Flood a 7-10 day old sporulating culture on a PDA plate with 10 mL of sterile distilled water.

-

Gently scrape the surface with a sterile loop to dislodge the conidia.

-

Filter the suspension through sterile glass wool to remove mycelial fragments.

-

Adjust the conidial concentration to approximately 1 x 106 conidia/mL using a hemocytometer.

-

-

Fermentation:

-

Inoculate 100 mL of sterile PDB in a 250 mL Erlenmeyer flask with 1 mL of the conidial suspension.

-

Incubate the flasks on a rotary shaker at 150 rpm and 25°C for 6-8 days in the dark.

-

Strain Improvement by UV Mutagenesis

This generalized protocol can be used to generate mutant strains with potentially altered this compound production.[1][2][11][12]

Materials:

-

Conidial suspension (from Protocol 5.1)

-

Sterile saline solution (0.85% NaCl)

-

Sterile petri dishes

-

UV crosslinker or germicidal lamp (254 nm)

-

PDA plates

-

Sterile velveteen cloth for replica plating (optional)

Procedure:

-

Preparation of Spore Suspension: Prepare a conidial suspension as described in Protocol 5.1, step 2. Wash the spores by centrifuging and resuspending the pellet in sterile saline solution. Adjust the concentration to 1 x 106 conidia/mL.

-

UV Exposure:

-

Pipette 5 mL of the spore suspension into a sterile glass petri dish (with the lid removed).

-

Place the dish on a shaker under the UV lamp to ensure even exposure.

-

Expose the suspension to UV radiation. The optimal exposure time needs to be determined empirically by creating a kill curve (testing various exposure times and plating dilutions to determine the time that results in ~95-99% mortality).

-

After exposure, keep the plates in the dark for 1-2 hours to prevent photoreactivation.

-

-

Screening for Mutants:

-

Plate serial dilutions of the irradiated spore suspension onto PDA plates.

-

Incubate at 25°C until colonies are well-formed.

-

Isolate individual colonies onto new PDA plates.

-

Screen the resulting mutant colonies for altered this compound production using a bioassay against P. ultimum or by analytical methods (Protocol 5.5). Mutants with larger or smaller zones of inhibition compared to the wild-type can be selected for further study.

-

Extraction of this compound

This protocol details the solvent extraction of this compound from the liquid culture.[13][14]

Materials:

-

G. virens culture broth (from Protocol 5.1)

-

Filter paper or centrifuge

-

Chloroform (B151607) or Ethyl Acetate (B1210297)

-

Separatory funnel

-

Anhydrous sodium sulfate

-

Rotary evaporator

Procedure:

-

Harvesting: After the incubation period, separate the fungal mycelium from the culture broth by filtration through several layers of filter paper or by centrifugation (4000 x g for 15 minutes).

-

Liquid-Liquid Extraction:

-

Transfer the cell-free culture filtrate to a separatory funnel.

-

Extract the filtrate twice with an equal volume of chloroform or ethyl acetate. Shake vigorously for 2-3 minutes and allow the layers to separate.

-

Combine the organic (lower chloroform or upper ethyl acetate) layers.

-

-

Drying and Concentration:

-

Dry the combined organic extract by passing it through a column of anhydrous sodium sulfate.

-

Concentrate the dried extract to dryness using a rotary evaporator at a temperature below 40°C.

-

The resulting residue is the crude this compound extract.

-

Purification of this compound by Column Chromatography

This is a general protocol for the purification of this compound from the crude extract using silica (B1680970) gel chromatography.

Materials:

-

Crude this compound extract (from Protocol 5.3)

-

Silica gel (60-120 mesh) for column chromatography

-

Glass chromatography column

-

Solvents: Hexane (B92381), Chloroform, Ethyl Acetate, Methanol (B129727)

-

Test tubes for fraction collection

-

TLC plates for monitoring

Procedure:

-

Column Packing: Prepare a slurry of silica gel in hexane and pack it into the chromatography column.

-

Sample Loading: Dissolve the crude extract in a minimal amount of chloroform and adsorb it onto a small amount of silica gel. After drying, carefully load this onto the top of the packed column.

-

Elution:

-

Elute the column with a solvent gradient of increasing polarity. Start with 100% hexane, followed by increasing concentrations of chloroform in hexane, then ethyl acetate in chloroform, and finally methanol in ethyl acetate.

-

Collect fractions of a fixed volume (e.g., 10-15 mL) in test tubes.

-

-

Fraction Analysis:

-

Monitor the collected fractions using Thin-Layer Chromatography (TLC) (as described in Protocol 5.5.1).

-

Pool the fractions that contain the compound corresponding to the Rf value of this compound and show a single spot on the TLC plate.

-

-

Final Concentration: Evaporate the solvent from the pooled fractions to obtain purified this compound.

Analysis and Quantification of this compound

TLC is a rapid method for the qualitative analysis of this compound in extracts.

Materials:

-

Silica gel TLC plates (GF254)

-

Developing tank

-

Solvent system: Chloroform:Acetone (70:30 v/v) or Ethyl Acetate

-

UV lamp (254 nm and 366 nm)

Procedure:

-

Spot the crude extract or purified fractions onto the baseline of a TLC plate.

-

Develop the plate in a tank pre-saturated with the chosen solvent system.

-

After the solvent front reaches near the top, remove the plate and air dry.

-

Visualize the spots under a UV lamp. This compound can be identified by its characteristic Rf value.

While a specific validated method for this compound is not detailed in the literature, a method can be adapted from protocols for the related compound gliotoxin.[15][16]

Instrumentation & Conditions (Proposed):

-

HPLC System: With UV detector.

-

Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

-

Mobile Phase: Isocratic or gradient elution with Methanol:Water or Acetonitrile:Water. A starting point could be a 50:50 (v/v) mixture.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detector set at 254 nm or 273 nm.

-

Quantification: Based on a standard curve prepared from purified this compound of known concentrations.

MS is a powerful tool for the confirmation of this compound's identity.

-

Technique: Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Key Identifier: this compound is characterized by a protonated adduct ion peak at m/z 481.6326 in high-resolution mass spectrometry.[2]

Experimental Workflow Visualization

The following diagram illustrates the overall workflow from strain selection to analysis of this compound.

Caption: Workflow from strain to analysis.

Conclusion

This compound remains a secondary metabolite of significant interest due to its potent and specific biological activity. The differentiation of G. virens into 'P' and 'Q' strains is fundamental to selecting appropriate isolates for this compound production. While quantitative production data remains sparse, the elucidation of the glv gene cluster and the emerging understanding of its regulation by other metabolic pathways, such as that of heptelidic acid, open new avenues for strain improvement and optimization of fermentation conditions. The protocols and data presented in this guide offer a solid foundation for researchers to further explore the chemistry, biology, and potential applications of this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. pacb.com [pacb.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. cris.huji.ac.il [cris.huji.ac.il]

- 7. researchgate.net [researchgate.net]

- 8. Is heptelidic (koningic) acid a microbial hormone that regulates secondary metabolism in the biocontrol fungus Trichoderma virens? - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Is heptelidic (koningic) acid a microbial hormone that regulates secondary metabolism in the biocontrol fungus Trichoderma virens? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. cdnsciencepub.com [cdnsciencepub.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Enlightening Gliotoxin Biological System in Agriculturally Relevant Trichoderma spp - PMC [pmc.ncbi.nlm.nih.gov]

- 14. apsjournals.apsnet.org [apsjournals.apsnet.org]

- 15. Production of gliotoxin on natural substrates by Trichoderma virens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. benchchem.com [benchchem.com]

Gliovirin: A Technical Guide to its Chemical Structure, Biological Activity, and Mechanisms of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Gliovirin is a fungal metabolite belonging to the epipolythiodiketopiperazine (ETP) class of natural products. First isolated from the fungus Trichoderma virens (formerly Gliocladium virens), it exhibits a range of biological activities, including potent antifungal, antiparasitic, and anti-inflammatory properties. This document provides a comprehensive technical overview of the chemical structure of this compound, its biological activities with associated quantitative data, detailed experimental protocols for its isolation and characterization, the elucidation of its biosynthetic pathway, and its mechanism of action in inflammatory signaling.

Chemical Structure of this compound

This compound is a complex heterocyclic molecule characterized by a diketopiperazine core with a transannular disulfide bridge, a feature that is central to its biological activity.

-

IUPAC Name: (1R,3S,5S,8R,9S,13S,14R)-8-hydroxy-14-(2-hydroxy-3,4-dimethoxyphenyl)-4,10-dioxa-15,16-dithia-11,18-diazapentacyclo[11.3.2.0¹˒¹¹.0³˒⁵.0³˒⁹]octadec-6-ene-12,17-dione[1]

-

Canonical SMILES: COC1=C(C(=C(C=C1)C2C3C(=O)N4C(CC56C(O5)C=CC(C6O4)O)(C(=O)N3)SS2)O)OC[1]

Structural Features: this compound is classified as a diketopiperazine antibiotic.[1] Its intricate pentacyclic structure includes seven defined stereocenters, contributing to its specific biological interactions.[3] The presence of the disulfide bridge is a hallmark of the ETP class of fungal metabolites, which are known for their diverse and potent bioactivities.

Physicochemical and Biological Properties

This compound has been characterized by several physicochemical and biological parameters, which are summarized in the tables below.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Melting Point | 247-249°C | [1] |

| Solubility | Soluble in Methanol, Ethanol, DMSO | [1][2] |

| Appearance | Crystal | [1] |

Table 2: Biological Activity of this compound

| Activity Type | Target | Metric | Value | Reference |

| Antifungal | Pythium ultimum | MIC | 60 ng/mL | [2] |

| Antiparasitic | Trypanosoma brucei brucei | IC₅₀ | 90 ng/mL | [2] |

| Anti-inflammatory | COX-2 Expression (TPA/ionomycin-induced) | IC₅₀ | 1 µM | [2] |

| Anti-inflammatory | IL-2 Protein Levels (in Jurkat cells) | IC₅₀ | 5.2 µM | [2] |

| Anti-inflammatory | TNF-α Promoter Activity | IC₅₀ | 0.21 - 2.1 µM |

Experimental Protocols

Isolation and Characterization of this compound

The original isolation and characterization of this compound were described by Howell and Stipanovic in 1983. The following protocol is a summary of their methodology.

-

Fungal Culture: Gliocladium virens is cultured in potato dextrose broth shake cultures.

-

Extraction: The culture filtrate is extracted with an organic solvent such as ethyl acetate (B1210297) to partition the secondary metabolites.

-

Purification: The crude extract is subjected to a series of chromatographic techniques, including column chromatography on silica (B1680970) gel and subsequent purification by high-performance liquid chromatography (HPLC) to yield pure this compound.

-

Structural Elucidation: The structure of the purified compound is determined using a combination of:

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

-

X-ray Crystallography: To determine the three-dimensional arrangement of atoms in the crystalline state, confirming the stereochemistry.

-

Discovery of the this compound Biosynthesis Gene Cluster

The gene cluster responsible for this compound biosynthesis was identified through a genomics-driven approach by Sherkhane et al. in 2017.[4]

-

Genome Sequencing: The whole genome of a this compound-producing "P" strain of Trichoderma virens was sequenced using modern high-throughput sequencing technologies.

-

Bioinformatic Analysis: The sequenced genome was analyzed using bioinformatics tools to identify putative secondary metabolite biosynthesis gene clusters. This involves searching for genes encoding key enzymes such as non-ribosomal peptide synthetases (NRPSs) and polyketide synthases (PKSs), which are often flanked by genes for tailoring enzymes (e.g., oxidases, methyltransferases). A novel 22-gene cluster was identified as the putative this compound (glv) cluster.[4]

-

Gene Knockout: To confirm the function of the identified gene cluster, a targeted gene knockout of the core NRPS gene within the cluster was performed. This is typically achieved using techniques like homologous recombination.

-

Metabolite Analysis: The wild-type and the NRPS-knockout mutant strains were cultured under conditions conducive to this compound production. The culture extracts were then analyzed by LC-MS/MS. The absence of this compound in the extract from the knockout mutant, in contrast to its presence in the wild-type extract, confirms the role of the gene cluster in this compound biosynthesis.[4]

Investigation of Anti-inflammatory Mechanism of Action

The study by Rether et al. (2007) elucidated the mechanism by which this compound inhibits TNF-α expression.

-

Cell Culture and Stimulation: Human cell lines, such as macrophages/monocytes and Jurkat T-cells, are cultured. To induce an inflammatory response, the cells are stimulated with lipopolysaccharide (LPS) and interferon-gamma (IFN-γ) or with a combination of 12-O-tetradecanoylphorbol-13-acetate (TPA) and ionomycin.

-

Treatment with this compound: The stimulated cells are treated with varying concentrations of this compound.

-

Measurement of Cytokine Production: The levels of TNF-α and IL-2 in the cell culture supernatants are quantified using an enzyme-linked immunosorbent assay (ELISA).

-

Analysis of Gene Expression: The mRNA levels of TNF-α and IL-2 are measured using reverse transcription-quantitative polymerase chain reaction (RT-qPCR).

-

Western Blot Analysis: To investigate the effect on signaling pathways, cell lysates are analyzed by Western blotting using antibodies specific for phosphorylated (activated) and total forms of key signaling proteins, such as extracellular signal-regulated kinase (ERK).

-

Transcription Factor Activity Assays: The activation of transcription factors like NF-κB and AP-1 is assessed using methods such as electrophoretic mobility shift assays (EMSA) or reporter gene assays where the promoter of a target gene (e.g., TNF-α) is linked to a reporter gene (e.g., luciferase).

Signaling Pathways and Workflows

Putative Biosynthesis Pathway of this compound

The biosynthesis of this compound is thought to proceed through a pathway analogous to that of the related compound, gliotoxin. This involves the initial formation of a diketopiperazine (DKP) scaffold from two amino acids, followed by a series of enzymatic modifications, including the crucial sulfur incorporation to form the disulfide bridge.

Experimental Workflow for Gene Cluster Discovery

The process of identifying the this compound biosynthetic gene cluster followed a logical progression from whole-organism genomics to specific gene function confirmation.

Mechanism of Anti-inflammatory Action

This compound exerts its anti-inflammatory effects by inhibiting key signaling pathways that lead to the production of pro-inflammatory cytokines like TNF-α and IL-2. Specifically, it has been shown to inhibit the activation of the ERK MAP kinase pathway.

References

- 1. researchgate.net [researchgate.net]

- 2. Investigating the Role of TNF-α and IFN-γ Activation on the Dynamics of iNOS Gene Expression in LPS Stimulated Macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 3. cabidigitallibrary.org [cabidigitallibrary.org]

- 4. Gamma Interferon and Lipopolysaccharide Interact at the Level of Transcription To Induce Tumor Necrosis Factor Alpha Expression - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Diketopiperazine Antibiotic Gliovirin

For Researchers, Scientists, and Drug Development Professionals

Abstract

Gliovirin is a sulfur-containing diketopiperazine (DKP) antibiotic produced by the "P" strains of the fungus Trichoderma virens (also known as Gliocladium virens). As a member of the epipolythiodioxopiperazine (ETP) class of natural products, this compound exhibits potent and selective antifungal activity, particularly against oomycetes, a group of destructive plant pathogens. This technical guide provides a comprehensive overview of this compound, including its biosynthesis, mechanism of action, biological activity with quantitative data, and detailed experimental protocols relevant to its study. This document is intended to serve as a valuable resource for researchers in natural product chemistry, mycology, and drug discovery.

Introduction

Diketopiperazines are a large and structurally diverse class of cyclic dipeptides produced by a wide range of organisms, including bacteria, fungi, and higher organisms.[1] They are known to exhibit a broad spectrum of biological activities, including antimicrobial, antiviral, antitumor, and immunomodulatory effects.[2] this compound is a notable member of the DKP family, distinguished by a unique disulfide bridge, which is a common feature of ETPs and crucial for their biological activity.[3][4] First isolated from Trichoderma virens, this compound has garnered significant interest for its potent and specific activity against the oomycete Pythium ultimum, a major cause of damping-off disease in seedlings.[5] This targeted activity makes this compound a promising candidate for the development of novel biofungicides.[6]

Biosynthesis of this compound

The biosynthesis of this compound is orchestrated by a dedicated gene cluster in Trichoderma virens.[6] The core of the molecule is a diketopiperazine scaffold, which is synthesized non-ribosomally by a non-ribosomal peptide synthetase (NRPS).[6][7]

The this compound Gene Cluster

The this compound biosynthesis (glv) gene cluster in T. virens is comprised of 22 genes.[6] The central enzyme is a multi-domain NRPS, which is responsible for the condensation of two amino acid precursors to form the DKP core. Disruption of this NRPS gene has been shown to eliminate this compound production.[6]

Putative Biosynthetic Pathway

The proposed biosynthetic pathway for this compound is analogous to that of the well-studied ETP, gliotoxin.[3][8] The key steps are believed to be:

-

DKP Formation: The NRPS enzyme catalyzes the formation of the diketopiperazine ring from two amino acid precursors.

-

Sulfur Incorporation: Sulfur atoms are incorporated into the DKP scaffold.

-

Disulfide Bridge Formation: An irregular disulfide bridge is installed, possibly through the migration of a hydroxyl group.[3]

Further research is needed to fully elucidate the specific enzymes and intermediates involved in each step of the this compound biosynthetic pathway.

References

- 1. researchgate.net [researchgate.net]

- 2. The Antibiotic Production Process: From Microbial Fermentation to Purification | MolecularCloud [molecularcloud.org]

- 3. researchgate.net [researchgate.net]

- 4. Gliotoxin, an Immunosuppressive Fungal Metabolite, Primes Plant Immunity: Evidence from Trichoderma virens-Tomato Interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. pacb.com [pacb.com]

- 7. researchgate.net [researchgate.net]

- 8. Integration of In Silico and In Vitro Analysis of Gliotoxin Production Reveals a Narrow Range of Producing Fungal Species - PMC [pmc.ncbi.nlm.nih.gov]

The Oomycete Antagonist: A Technical Guide to the Mechanism of Action of Gliovirin Against Pythium ultimum

For Researchers, Scientists, and Drug Development Professionals

Abstract

Gliovirin, a potent secondary metabolite produced by the fungus Trichoderma virens (formerly Gliocladium virens), exhibits highly specific and potent antagonistic activity against oomycetes, a class of destructive plant pathogens. Among these, Pythium ultimum, a causative agent of damping-off and root rot in a wide array of crops, is particularly susceptible. This technical guide provides a comprehensive overview of the current understanding of this compound's mechanism of action against P. ultimum. It consolidates available data on its antifungal activity, details relevant experimental methodologies, and visualizes the key biological pathways involved. While the precise molecular target of this compound remains an active area of research, this guide synthesizes existing knowledge to support further investigation and potential applications in agriculture and drug development.

Introduction

Pythium ultimum is a soil-borne oomycete that poses a significant threat to global agriculture, causing substantial economic losses through diseases such as damping-off and root rot in a vast range of host plants. The control of P. ultimum has traditionally relied on chemical fungicides, which raise environmental and resistance concerns. Biological control agents and their secondary metabolites offer a promising and sustainable alternative. This compound, a diketopiperazine antibiotic produced by certain strains of Trichoderma virens, has been identified as a powerful and specific inhibitor of P. ultimum.[1][2] This document serves as an in-depth technical resource, detailing the mechanism of action of this compound, its biosynthesis, and the experimental approaches used to characterize its activity.

Antifungal Activity of this compound against Pythium ultimum

This compound's primary mechanism of action against Pythium ultimum is direct antibiosis, where the compound inhibits the growth and development of the pathogen.[1] The activity of this compound is highly specific to oomycetes, with little to no effect on other fungal species.[1]

Quantitative Data

Precise quantitative data, such as Minimum Inhibitory Concentration (MIC) or half-maximal effective concentration (EC50) values for this compound against Pythium ultimum, are not extensively reported in the available scientific literature. However, semi-quantitative data from agar (B569324) diffusion assays consistently demonstrate its high potency.

| Compound | Concentration | Method | Result | Source |

| This compound | 0.5 µg | Agar Well Diffusion Assay | 12-mm clear zone of inhibition | [3] |

| Gliotoxin | 30 µg | Agar Well Diffusion Assay | 2.5-mm clear zone of inhibition | [3] |

| Viridin | Not inhibitory | Agar Well Diffusion Assay | No inhibition | [3] |

| Viridiol | Not inhibitory | Agar Well Diffusion Assay | No inhibition | [3] |

This table summarizes the available semi-quantitative data on the antifungal activity of this compound and other metabolites from T. virens against P. ultimum.

Molecular Mechanism of Action

The precise molecular target of this compound within P. ultimum has not yet been fully elucidated. However, the potent and specific nature of its activity suggests a targeted mechanism rather than a general disruptive effect. The mode of action is fungistatic, meaning it inhibits the growth of the oomycete.[1]

While direct studies on the ultrastructural effects of purified this compound on P. ultimum are limited, research on related mycoparasitic interactions suggests that the hyphal morphology of P. ultimum is severely affected, showing degradation and irregular shapes upon exposure to antagonistic compounds. It is plausible that this compound contributes to these effects by interfering with critical cellular processes such as cell wall synthesis or maintenance, or by disrupting cell membrane integrity. Further research is required to pinpoint the specific enzymatic or structural targets of this compound within the oomycete cell.

Experimental Protocols

Production and Extraction of this compound from Trichoderma virens

A general workflow for the production and extraction of this compound for experimental purposes is outlined below.

Protocol:

-

Inoculation and Culture: Inoculate a suitable liquid medium, such as Potato Dextrose Broth (PDB), with a this compound-producing strain of Trichoderma virens.[1]

-

Incubation: Incubate the culture on a rotary shaker at 25°C for a period sufficient for this compound production (e.g., several days to weeks).

-

Harvesting: Separate the fungal biomass from the culture broth by filtration.

-

Extraction: Extract the culture filtrate and/or the mycelial mass with an appropriate organic solvent, such as chloroform, to partition the this compound into the organic phase.[4]

-

Concentration: Concentrate the organic extract under reduced pressure to yield a crude extract containing this compound.

-

Purification: Purify this compound from the crude extract using chromatographic techniques, such as silica (B1680970) gel chromatography or high-performance liquid chromatography (HPLC).

Agar Diffusion Assay for Antifungal Activity

This method is commonly used to assess the in vitro antifungal activity of this compound against Pythium ultimum.

Protocol:

-

Prepare Inoculum: Grow Pythium ultimum on a suitable agar medium, such as potato dextrose agar (PDA).

-

Prepare Plates: Pour molten PDA into sterile Petri dishes and allow it to solidify.

-

Inoculate Plates: Place a mycelial plug of actively growing P. ultimum in the center of the agar plate.

-

Apply this compound: Create wells in the agar at a defined distance from the mycelial plug. Add a known concentration of purified this compound (dissolved in a suitable solvent) to the wells. A solvent control should also be included.

-

Incubation: Incubate the plates at a suitable temperature for the growth of P. ultimum (e.g., 25°C).

-

Measurement: After a defined incubation period, measure the diameter of the zone of inhibition (the area around the well where mycelial growth is prevented).[3]

Biosynthesis of this compound

The biosynthesis of this compound is orchestrated by a dedicated gene cluster in Trichoderma virens.[5][6] This cluster contains the genes encoding the enzymes responsible for the assembly of this complex molecule from amino acid precursors. The core of this compound is a diketopiperazine, a cyclic dipeptide.

This compound Biosynthesis Gene Cluster

Genomic studies have identified a 22-gene cluster responsible for this compound biosynthesis in "P" strains of T. virens.[3][5] The disruption of the non-ribosomal peptide synthetase (NRPS) gene within this cluster has been shown to eliminate this compound production.[5]

Putative Biosynthetic Pathway

The proposed biosynthetic pathway for this compound involves several key steps, starting from the condensation of two amino acids to form a diketopiperazine core, followed by a series of modifications including sulfur incorporation and hydroxyl group migrations to form the final complex structure.

Conclusion and Future Directions

This compound stands out as a highly potent and specific inhibitor of the oomycete plant pathogen Pythium ultimum. Its mechanism of action, centered on direct antibiosis, makes it a compelling candidate for the development of novel bio-fungicides. While significant strides have been made in identifying the genetic basis of its biosynthesis, a critical knowledge gap remains concerning its precise molecular target and the detailed biochemical interactions that lead to the inhibition of P. ultimum.

Future research should prioritize:

-

Determination of Quantitative Activity: Establishing standardized MIC and EC50 values for this compound against a range of Pythium species.

-

Target Identification: Utilizing techniques such as affinity chromatography, proteomics, and genetic screens to identify the molecular target(s) of this compound in P. ultimum.

-

Ultrastructural Studies: Conducting detailed microscopic analyses to observe the specific morphological and cellular changes induced by purified this compound in P. ultimum.

-

Pathway Elucidation: Further characterizing the enzymatic steps in the this compound biosynthetic pathway to enable potential bioengineering for improved production or novel derivatives.

A deeper understanding of this compound's mechanism of action will not only advance our knowledge of fungal-oomycete interactions but also pave the way for its effective and sustainable application in agriculture.

References

Unveiling the Gliovirin Gene Cluster: A Technical Guide to Identification and Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gliovirin, a potent anti-oomycete and potential anti-cancer agent, is a secondary metabolite produced by "P" strains of the biocontrol fungus Trichoderma virens. This epidithiodioxopiperazine (ETP) natural product plays a significant role in the fungus's ability to antagonize plant pathogens. For decades, the genetic basis for this compound production remained elusive. This technical guide provides an in-depth overview of the identification and analysis of the this compound biosynthetic gene cluster, offering a valuable resource for researchers seeking to understand and harness its potential.

Identification of the this compound Gene Cluster

The advent of whole-genome sequencing has revolutionized the discovery of natural product biosynthetic pathways. Through comparative genomics of a this compound-producing "P" strain of T. virens (IMI 304061) and non-producing "Q" strains, the this compound (glv) gene cluster was discovered.[1][2] This cluster is notably absent in the "Q" strain (Gv29-8), which instead produces gliotoxin (B1671588).[2]

The identified glv cluster spans approximately 53 kb and comprises 22 putative genes.[2] A similar gene cluster has also been identified in the human pathogen Aspergillus udagawae.[3] The core of this cluster is a non-ribosomal peptide synthetase (NRPS), designated glvP, which is essential for this compound biosynthesis.[3]

The 22 Genes of the this compound Cluster

The table below details the putative genes within the this compound cluster and their predicted functions based on homology to genes in other ETP biosynthetic pathways.

| Gene ID | Putative Function |

| glvA | MFS transporter |

| glvB | Cytochrome P450 monooxygenase |

| glvC | FAD-dependent oxidoreductase |

| glvD | Short-chain dehydrogenase |

| glvE | Hypothetical protein |

| glvF | Glutathione (B108866) S-transferase |

| glvG | Gamma-glutamyl cyclotransferase |

| glvH | Dipeptidase |

| glvI | C-S lyase |

| glvJ | O-methyltransferase |

| glvK | Hypothetical protein |

| glvL | Thioesterase |

| glvM | Acyl-CoA synthetase |

| glvN | Zinc finger transcription factor |

| glvP | Non-ribosomal peptide synthetase (NRPS) |

| glvQ | Cytochrome P450 monooxygenase |

| glvR | FAD-dependent oxidoreductase |

| glvS | Hypothetical protein |

| glvT | Thioredoxin reductase |

| glvU | Hypothetical protein |

| glvV | Acetyl-CoA synthetase |

| glvW | Hypothetical protein |

Quantitative Analysis of this compound Production

Disruption of key genes within the cluster provides definitive evidence of their role in this compound biosynthesis. The most critical of these is the NRPS gene, glvP. Gene knockout mutants lacking a functional glvP show a complete abolishment of this compound production, confirming its central role in the pathway.[3] High-performance liquid chromatography (HPLC) is the standard method for the detection and quantification of this compound in fungal culture filtrates.

While specific yield data from the original discovery paper is not publicly detailed, subsequent studies on related ETPs in Trichoderma demonstrate the utility of HPLC for comparing wild-type and mutant strains. For instance, in studies of gliotoxin production in T. virens, HPLC analysis clearly shows the presence of a gliotoxin peak in the wild-type strain and its complete absence in the corresponding NRPS knockout mutant.[4][5] A similar quantitative comparison for this compound would involve extracting culture filtrates with an organic solvent (e.g., chloroform (B151607) or ethyl acetate), followed by separation and quantification using a C18 column and a suitable mobile phase (e.g., a methanol-water gradient), with detection at a characteristic UV absorbance maximum for this compound.

The Putative Biosynthetic Pathway of this compound

The biosynthesis of this compound is proposed to follow a pathway similar to that of other ETPs like gliotoxin.[6] The process begins with the synthesis of a diketopiperazine (DKP) core from two amino acid precursors, catalyzed by the NRPS, GlvP.[7][8] This is followed by a series of enzymatic modifications, including hydroxylation, sulfurization, and methylation, to yield the final this compound molecule.[7][9]

The key steps are believed to involve:

-

DKP scaffold formation: The NRPS (GlvP) synthesizes a cyclic dipeptide from two L-phenylalanine precursors.

-

Hydroxylation: Cytochrome P450 monooxygenases (e.g., GlvB, GlvQ) hydroxylate the DKP core.

-

Sulfur incorporation: A glutathione S-transferase (GlvF) incorporates two sulfur atoms via glutathione conjugation.[9]

-

Glutathione cleavage: A cascade of three enzymes (GlvG, GlvH, GlvI) removes the glutamate (B1630785) and glycine (B1666218) residues from the glutathione adducts, leaving the cysteine-derived thiol groups.[9]

-

Disulfide bridge formation: A thioredoxin reductase (GlvT) or FAD-dependent oxidoreductase (GlvC, GlvR) catalyzes the formation of the characteristic transannular disulfide bridge.[10]

-

Tailoring reactions: Additional enzymes, such as methyltransferases (GlvJ), further modify the molecule.

Regulation of the this compound Gene Cluster

The expression of secondary metabolite gene clusters in fungi is tightly regulated. A putative zinc finger transcription factor (glvN) is located within the this compound cluster, suggesting it may play a role in cluster-specific regulation.

Furthermore, global regulators of secondary metabolism, such as LaeA and Vel1 (a member of the Velvet complex), are known to influence the expression of biosynthetic gene clusters in Trichoderma and other fungi.[1][6][11][12] These proteins often act in a complex to control gene expression through chromatin remodeling.[11] Deletion of vel1 in T. virens has been shown to affect the production of secondary metabolites, indicating that the Velvet complex is a key player in regulating the chemical arsenal (B13267) of this fungus.[12] While direct experimental evidence linking LaeA and Vel1 to the regulation of the this compound cluster is still emerging, it is highly probable that these global regulators play a role in its expression.

Experimental Protocols

Identification of the this compound Gene Cluster via Genome Mining

This protocol outlines a general bioinformatics workflow for identifying biosynthetic gene clusters.

-

Genome Sequencing: Obtain a high-quality whole-genome sequence of the this compound-producing T. virens "P" strain using a combination of long-read (e.g., PacBio) and short-read (e.g., Illumina) sequencing technologies.

-

Genome Assembly: Assemble the sequencing reads into a contiguous genome using assemblers such as Canu or SPAdes.

-

Gene Prediction and Annotation: Predict protein-coding genes using software like AUGUSTUS or FGENESH. Annotate the predicted genes by comparing their sequences to public databases (e.g., NCBI nr, Swiss-Prot) using BLASTp.

-

Biosynthetic Gene Cluster Prediction: Submit the annotated genome sequence to a specialized gene cluster identification tool such as antiSMASH (antibiotics & Secondary Metabolite Analysis Shell).

-

Comparative Genomics: Compare the predicted gene clusters from the "P" strain with the genome of a non-producing "Q" strain (e.g., Gv29-8) to identify unique clusters present only in the this compound producer. The this compound cluster will be a prominent unique feature of the "P" strain.

Gene Knockout for Functional Analysis (Split-Marker Homologous Recombination)

This protocol provides a method for deleting a target gene (e.g., glvP) in T. virens to confirm its function.

-

Construct Deletion Cassette:

-

Amplify approximately 1-1.5 kb of the 5' and 3' flanking regions of the target gene from T. virens genomic DNA using high-fidelity PCR.

-

Amplify a selectable marker gene, such as the hygromycin B phosphotransferase gene (hph), which confers resistance to hygromycin.

-

Using fusion PCR, stitch together the 5' flank, the hph gene, and the 3' flank to create a linear deletion cassette.

-

-

Protoplast Preparation:

-

Grow T. virens mycelia in a suitable liquid medium (e.g., Potato Dextrose Broth).

-

Harvest the mycelia and digest the cell walls using a mixture of enzymes (e.g., lysing enzymes from Trichoderma harzianum, driselase) in an osmotic stabilizer (e.g., 0.7 M NaCl) to release protoplasts.

-

-

Protoplast Transformation:

-

Mix the protoplasts with the deletion cassette DNA in the presence of polyethylene (B3416737) glycol (PEG) and CaCl2 to facilitate DNA uptake.

-

Plate the transformation mixture onto a regeneration medium containing an osmotic stabilizer and the selective antibiotic (e.g., hygromycin B).

-

-

Screening of Transformants:

-

Isolate individual antibiotic-resistant colonies.

-

Screen for homologous recombination events using PCR with primers that anneal outside the flanking regions used in the deletion cassette and within the marker gene. A successful knockout will produce a PCR product of a predicted size, while the wild-type locus will not produce a product with this primer combination.

-

Confirm the gene deletion and the absence of the wild-type gene using Southern blot analysis.

-

-

Phenotypic Analysis:

-

Culture the confirmed knockout mutant and the wild-type strain under conditions conducive to this compound production.

-

Extract the culture filtrates and analyze for the presence or absence of this compound using HPLC.

-

Conclusion

The identification of the this compound gene cluster in Trichoderma virens has opened new avenues for understanding the biosynthesis of this important secondary metabolite. The detailed analysis of this cluster, through bioinformatics, gene disruption, and metabolic profiling, provides a clear framework for its functional characterization. This knowledge is not only crucial for fundamental research into fungal natural products but also holds significant promise for the development of improved biocontrol agents and novel therapeutic compounds. The methodologies and information presented in this guide serve as a comprehensive resource for researchers in these fields.

References

- 1. Functional analyses of Trichoderma reesei LAE1 reveal conserved and contrasting roles of this regulator - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pacb.com [pacb.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. The VELVET A orthologue VEL1 of Trichoderma reesei regulates fungal development and is essential for cellulase gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Epidithiodioxopiperazines Occurrence Synthesis and Biogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Epidithiodioxopiperazines. occurrence, synthesis and biogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Epipolythiodioxopiperazine‐Based Natural Products: Building Blocks, Biosynthesis and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Bispyrrolidinoindoline Epi(poly)thiodioxopiperazines (BPI-ETPs) and Simplified Mimetics: Structural Characterization, Bioactivities, and Total Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Involvement of LaeA and Velvet Proteins in Regulating the Production of Mycotoxins and Other Fungal Secondary Metabolites - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The VELVET A Orthologue VEL1 of Trichoderma reesei Regulates Fungal Development and Is Essential for Cellulase Gene Expression | PLOS One [journals.plos.org]

The Biological Activity of Gliovirin on Oomycetes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gliovirin, a secondary metabolite produced by the fungus Trichoderma virens, has demonstrated potent and selective inhibitory activity against oomycetes, a class of destructive plant pathogens often referred to as water molds.[1] This technical guide provides an in-depth overview of the biological activity of this compound, including its quantitative effects on oomycete growth, detailed experimental protocols for its study, and a proposed mechanism of action at the cellular and signaling pathway level. This compound belongs to the diketopiperazine class of compounds and its biosynthesis is orchestrated by a 22-gene cluster in T. virens.[1] Its specific activity against oomycetes, with little to no effect on true fungi, makes it a compelling candidate for the development of targeted anti-oomycete agents.[1]

Data Presentation: In Vitro Activity of this compound

The inhibitory effect of this compound on oomycete mycelial growth has been demonstrated through in vitro assays. While comprehensive dose-response data such as IC50 (half-maximal inhibitory concentration) or MIC (minimum inhibitory concentration) values are not widely published, the following table summarizes the available quantitative data for this compound's activity against Pythium ultimum, a significant oomycete pathogen.

| Compound | Target Organism | Assay Type | Concentration | Observed Effect |

| This compound | Pythium ultimum | Agar (B569324) Well Diffusion Assay | 0.5 µg | 12-mm zone of inhibition[2] |

Mechanism of Action

The precise molecular target of this compound within oomycetes has not been definitively elucidated. However, studies on related diketopiperazines suggest a mechanism that interferes with a critical developmental stage in the oomycete life cycle: haustorium formation. Haustoria are specialized structures that oomycetes extend into host cells to acquire nutrients and are essential for successful pathogenesis.

It has been observed that while zoospore germination is largely unaffected by some diketopiperazines, the subsequent formation of haustoria is significantly inhibited.[1] This suggests that this compound may target cellular processes and signaling pathways that are specifically activated during this phase of infection. By preventing haustorium development, this compound effectively halts the pathogen's ability to establish a parasitic relationship with its host, leading to the cessation of disease progression.

Proposed Mechanism of Action Workflow

Oomycete Signaling Pathways and Potential this compound Targets

Oomycete pathogenesis is regulated by complex signaling networks that control key developmental processes such as sporulation, zoospore motility, germination, and haustorium formation. While the direct interaction of this compound with specific signaling components is yet to be demonstrated, its inhibitory effect on haustorium formation suggests potential interference with pathways crucial for this process. Key signaling pathways in oomycetes include G-protein coupled receptor (GPCR) signaling, calcium signaling, and mitogen-activated protein kinase (MAPK) cascades.

Disruption of these pathways can lead to developmental defects and loss of pathogenicity. For instance, calcium signaling is known to be critical for appressorium development and host penetration. It is plausible that this compound exerts its effect by modulating one or more components of these pathways, thereby disrupting the downstream events necessary for haustorium formation.

Generalized Oomycete Pathogenesis Signaling Pathway

Experimental Protocols

Oomycete Mycelial Growth Inhibition Assay (Agar Well Diffusion)

Objective: To qualitatively and quantitatively assess the inhibitory effect of this compound on the mycelial growth of oomycetes.

Materials:

-

Oomycete culture (e.g., Pythium ultimum, Phytophthora infestans)

-

Appropriate agar medium (e.g., Potato Dextrose Agar (PDA), V8 juice agar)

-

Sterile Petri dishes (90 mm)

-

Sterile cork borer (5-8 mm diameter)

-

This compound stock solution of known concentration in a suitable solvent (e.g., DMSO, ethanol)

-

Solvent control

-

Micropipettes and sterile tips

-

Incubator set to the optimal growth temperature for the oomycete

Procedure:

-

Prepare and autoclave the agar medium. Allow it to cool to approximately 50-60°C.

-

Inoculate the molten agar with the oomycete by adding a small agar plug from an actively growing culture. Mix gently to ensure even distribution.

-

Pour the inoculated agar into sterile Petri dishes and allow it to solidify completely in a laminar flow hood.

-

Using a sterile cork borer, create uniform wells in the agar.

-

Pipette a known volume (e.g., 50-100 µL) of the this compound stock solution into each well.

-

In a separate well, add the same volume of the solvent as a negative control.

-

Seal the Petri dishes with parafilm and incubate them at the optimal temperature for the oomycete.

-

After a suitable incubation period (e.g., 2-5 days), when the mycelium in the control plate has grown sufficiently, measure the diameter of the zone of inhibition (clear zone) around each well.

-

The diameter of the clear zone is indicative of the inhibitory activity of this compound.

Zoospore Germination and Haustorium Formation Assay

Objective: To determine the effect of this compound on zoospore germination and haustorium formation.

Materials:

-

Oomycete culture capable of producing zoospores (e.g., Phytophthora infestans)

-

Materials for inducing zoospore release (e.g., sterile cold water, specific media)

-

Host plant leaf discs or a suitable artificial surface for inducing haustorium formation

-

This compound solutions at various concentrations

-

Control solution (without this compound)

-

Microscope slides or multi-well plates

-

Microscope with appropriate magnification

-

Incubator

Procedure:

-

Induce the release of zoospores from the oomycete culture according to established protocols for the specific species.

-

Prepare a suspension of zoospores in a nutrient-poor medium.

-

On microscope slides or in the wells of a multi-well plate, place the host leaf discs or the artificial surface.

-

Add the zoospore suspension to each slide/well.

-

Immediately add the this compound solutions to the respective slides/wells to achieve the desired final concentrations. Include a control with no this compound.

-

Incubate the slides/plates under conditions that promote zoospore encystment, germination, and haustorium formation (e.g., specific temperature, light, and humidity).

-

After an appropriate incubation period (e.g., 12-24 hours), observe the samples under a microscope.

-

Quantify the percentage of zoospore germination by counting the number of germinated and non-germinated cysts.

-

Among the germinated cysts, quantify the percentage of those that have formed haustoria.

-

Compare the results from the this compound-treated samples with the control to determine the effect of this compound on each developmental stage.

Experimental Workflow for Anti-Oomycete Bioassays

Conclusion

This compound is a promising anti-oomycete agent with a specific mode of action that appears to target the critical pathogenic step of haustorium formation. While further research is needed to elucidate its precise molecular target and to obtain more extensive quantitative data on its efficacy against a broader range of oomycetes, the available information highlights its potential for the development of novel, targeted plant protection strategies. The experimental protocols and conceptual frameworks presented in this guide provide a solid foundation for future investigations into the biological activity of this potent natural product.

References

Preliminary Insights into the Anticancer Potential of Gliovirin and Related Epidithiodiketopiperazines: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct preliminary studies detailing the anticancer properties of gliovirin are limited in the public domain. This technical guide synthesizes the available information on this compound and structurally related epidithiodiketopiperazine (ETDP) compounds, such as pretrichodermamides, to provide a preliminary overview of their potential anticancer activities. The data and mechanisms described for related compounds may offer insights into the prospective therapeutic avenues for this compound.

Introduction

This compound, a fungal metabolite produced by Trichoderma virens, is recognized as a potent anti-oomycete agent and has been highlighted as a candidate anticancer compound.[1] It belongs to the epidithiodiketopiperazine (ETDP) class of natural products, a group known for a range of biological activities. While direct and extensive research on this compound's anticancer effects is not widely published, studies on closely related ETDPs, such as Pretrichodermamide B and N-methylpretrichodermamide B, provide valuable preliminary data suggesting potential mechanisms of action, including the induction of apoptosis and cell cycle arrest.[2][3] This document aims to consolidate the existing, albeit indirect, evidence to guide further research into the anticancer properties of this compound.

Quantitative Data Summary: Cytotoxicity of Related Compounds

The following tables summarize the in vitro cytotoxic activities of pretrichodermamide compounds against various human cancer cell lines. This data is presented to serve as a proxy for the potential efficacy of this compound, given their structural similarities.

Table 1: IC50 Values of Pretrichodermamide B

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| DU145 | Prostate Cancer | 2.45 | [2] |

| A549 | Lung Cancer | 5.28 | [2] |

Table 2: IC50 Values of N-methylpretrichodermamide B (NB)

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| 22Rv1 | Prostate Cancer | 0.51 | [1] |

| PC-3 | Prostate Cancer | 5.11 | [1] |

| LNCaP | Prostate Cancer | 1.76 | [1] |

| Mouse Lymphoma L5178Y | Lymphoma | 2.0 | [1][4] |

Experimental Protocols

The following are detailed methodologies for key experiments cited in the studies of this compound-related compounds. These protocols can serve as a foundation for designing future investigations into this compound's anticancer properties.

Cell Viability and Cytotoxicity Assay (MTT Assay)

This assay is used to determine the concentration at which a compound inhibits cell growth by 50% (IC50).

-

Cell Seeding: Cancer cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.

-

Compound Treatment: The compound (e.g., Pretrichodermamide B) is dissolved in a suitable solvent (e.g., DMSO) and diluted to various concentrations in the cell culture medium. The cells are then treated with these concentrations for a specified period, typically 48 or 72 hours.

-

MTT Addition: After the incubation period, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution is added to each well and incubated for 3-4 hours.

-

Formazan (B1609692) Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol (B130326) with HCl) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells, and the IC50 value is determined by plotting the cell viability against the compound concentration.

Apoptosis Detection (Annexin V-FITC/PI Dual Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Cell Treatment: Cells are treated with the test compound at various concentrations for a defined period (e.g., 24 hours).

-

Cell Harvesting: Both adherent and floating cells are collected, washed with cold PBS, and resuspended in Annexin V binding buffer.

-

Staining: Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension and incubated in the dark for 15 minutes at room temperature.

-

Flow Cytometry Analysis: The stained cells are analyzed by a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Caspase Activity Assay

This assay measures the activity of key executioner caspases, such as caspase-3, which are activated during apoptosis.

-

Cell Lysis: Treated and untreated cells are lysed to release intracellular contents.

-

Substrate Addition: A specific fluorogenic or colorimetric substrate for the caspase of interest (e.g., DEVD for caspase-3) is added to the cell lysates.

-

Incubation: The reaction is incubated to allow the active caspase to cleave the substrate.

-

Signal Detection: The resulting fluorescent or colorimetric signal is measured using a fluorometer or spectrophotometer. The signal intensity is proportional to the caspase activity.

Western Blot Analysis for Signaling Proteins

This technique is used to detect and quantify specific proteins in a sample, such as those involved in signaling pathways.

-

Protein Extraction: Cells are lysed, and the total protein concentration is determined.

-

SDS-PAGE: Equal amounts of protein are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Immunoblotting: The membrane is blocked and then incubated with a primary antibody specific to the target protein (e.g., phospho-STAT3, total STAT3, β-actin).

-

Secondary Antibody Incubation: A secondary antibody conjugated to an enzyme (e.g., HRP) is added, which binds to the primary antibody.

-

Detection: A chemiluminescent substrate is added, and the resulting signal is detected, indicating the presence and relative amount of the target protein.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Caption: Experimental workflow for in vitro anticancer evaluation.

Caption: Putative STAT3 signaling pathway inhibited by Pretrichodermamide B.

Caption: Hypothetical apoptosis induction pathway.

References

Methodological & Application

Application Notes and Protocols for the Extraction of Gliovirin from Fungal Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gliovirin is a potent antifungal secondary metabolite produced by specific strains of the fungus Trichoderma virens (formerly known as Gliocladium virens). Belonging to the epipolythiodioxopiperazine (ETP) class of natural products, this compound exhibits significant bioactivity, particularly against oomycete plant pathogens such as Pythium ultimum and Phytophthora species.[1] This targeted activity makes this compound a compound of interest for the development of novel bio-fungicides in agriculture. Furthermore, as an ETP, it shares structural similarities with other bioactive compounds, suggesting potential applications in broader drug development programs.

These application notes provide a detailed protocol for the cultivation of Trichoderma virens, followed by the extraction, purification, and quantification of this compound.

Data Presentation

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₂₀H₂₀N₂O₈S₂ |

| Molecular Weight | 480.5 g/mol |

| Appearance | White crystalline solid |

| Solubility | Soluble in DMSO, ethanol, methanol, chloroform |

| UV Absorbance Maxima | ~270-280 nm (inferred from structurally similar compounds) |

Table 2: Typical Yield of Related Secondary Metabolites from Trichoderma virens Culture

| Culture Conditions | Compound | Yield | Reference |

| Liquid Culture (Natural Substrates) | Gliotoxin (B1671588) | Up to 64 mg/L | [2][3] |

| Shake Flask Culture (PDB) | Gliotoxin | Variable | [4] |

Table 3: Reported Antifungal Activity of this compound

| Target Organism | Activity |

| Pythium ultimum | Highly toxic; MIC of 0.5 µg/mL resulted in a 12-mm zone of inhibition.[5] |

| Phytophthora species | Strong inhibitory effect reported.[1] |

| Rhizoctonia solani | Inactive |

| Other Fungi | Inactive against many other fungi associated with cotton seedling disease. |

Experimental Protocols

Protocol 1: Cultivation of Trichoderma virens for this compound Production

This protocol details the liquid fermentation of a "P" strain of Trichoderma virens to produce this compound.

1. Materials:

- "P" strain of Trichoderma virens (this compound-producing)

- Potato Dextrose Agar (PDA) plates

- Potato Dextrose Broth (PDB)

- Sterile distilled water

- Erlenmeyer flasks (e.g., 500 mL)

- Incubator shaker

- Sterile inoculation loop or scalpel

2. Procedure:

Protocol 2: Extraction of this compound from Fungal Culture

This protocol describes the extraction of this compound from both the fungal biomass and the culture filtrate.

1. Materials:

- T. virens liquid culture from Protocol 1

- Buchner funnel and filter paper or centrifugation equipment

- Acetone (80% aqueous solution)

- Chloroform

- Rotary evaporator

- Separatory funnel

- Anhydrous sodium sulfate

2. Procedure:

Protocol 3: Purification of this compound

This protocol outlines a two-step purification process using Thin-Layer Chromatography (TLC) for initial assessment and High-Performance Liquid Chromatography (HPLC) for final purification.

1. Materials:

- Crude this compound extract

- Silica gel TLC plates (e.g., Silica Gel 60 F254)

- TLC developing tank

- Chloroform

- Acetone

- Ethyl acetate

- UV lamp (254 nm)

- HPLC system with a UV detector

- Reverse-phase C18 HPLC column (e.g., 5 µm particle size, 4.6 x 250 mm)

- HPLC-grade acetonitrile

- HPLC-grade water

- Trifluoroacetic acid (TFA)

- Lyophilizer

2. Procedure:

Visualizations

Caption: Workflow for the extraction and purification of this compound.

Caption: Biosynthesis and mode of action of this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Production of gliotoxin on natural substrates by Trichoderma virens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Production, stability and degradation of Trichoderma gliotoxin in growth medium, irrigation water and agricultural soil - PMC [pmc.ncbi.nlm.nih.gov]

- 5. apsnet.org [apsnet.org]

Application Note: Quantitative Analysis of Gliovirin using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

Introduction

Gliovirin is a potent antifungal secondary metabolite produced by certain strains of the fungus Trichoderma virens (formerly Gliocladium virens).[1][2] It belongs to the epipolythiodioxopiperazine (ETP) class of natural products, which are known for their significant biological activities.[3] this compound exhibits strong inhibitory action against oomycete pathogens like Pythium ultimum, making it a compound of interest for agricultural biocontrol applications.[1][2] Accurate and reliable quantification of this compound in fermentation broths and purified samples is essential for research, process optimization, and quality control. This application note details a robust RP-HPLC method for the quantification of this compound.

Principle

This method utilizes reverse-phase high-performance liquid chromatography (HPLC) with UV detection. The separation is achieved on a C18 stationary phase, which retains the relatively nonpolar this compound molecule. A mobile phase consisting of an organic solvent (acetonitrile) and an aqueous, acidified solution is used to elute this compound from the column. Quantification is performed by comparing the peak area of this compound in a sample to a standard curve generated from known concentrations of a purified this compound standard. The UV detector is set to a wavelength where this compound exhibits strong absorbance for optimal sensitivity.

Experimental Protocols

Materials and Reagents

-

Solvents: HPLC grade acetonitrile (B52724) (ACN), methanol (B129727), and water.

-

Acid: Formic acid (FA), analytical grade.

-

Standards: Purified this compound reference standard (purity ≥95%).

-

Equipment:

-

Analytical balance

-

Volumetric flasks and pipettes

-

Syringe filters (0.22 µm or 0.45 µm, PTFE or nylon)

-

HPLC vials with inserts

-

Standard laboratory glassware

-

Vortex mixer

-

Centrifuge

-

Solvent sonicator

-

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a pump, autosampler, column oven, and a diode array detector (DAD) or UV-Vis detector is required.

| Parameter | Condition |

| HPLC Column | C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size) |

| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid |

| Gradient | Isocratic or Gradient (e.g., 60:40 A:B or optimized as needed) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30°C |

| Detection Wavelength | 254 nm or 280 nm |

| Injection Volume | 10 - 20 µL |

| Run Time | 10 - 15 minutes (or sufficient to elute the compound) |

Preparation of Standard Solutions

-

Primary Stock Solution (e.g., 1000 µg/mL): Accurately weigh approximately 10 mg of the this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve and bring to volume with methanol or acetonitrile. Sonicate for 5-10 minutes to ensure complete dissolution. This stock solution should be stored at -20°C.

-

Working Standard Solutions: Prepare a series of calibration standards by serially diluting the primary stock solution with the mobile phase. A typical concentration range for the calibration curve could be 0.5, 1, 5, 10, 25, 50, and 100 µg/mL.

Sample Preparation (from Fungal Culture)

-

Extraction: After fermentation, separate the fungal biomass from the culture broth by centrifugation or filtration.

-

Liquid-Liquid Extraction: Transfer a known volume of the cell-free supernatant (e.g., 50 mL) to a separatory funnel. Add an equal volume of an appropriate organic solvent (e.g., ethyl acetate (B1210297) or chloroform).[4]

-

Shake vigorously for 2-3 minutes and allow the layers to separate.

-

Collect the organic layer. Repeat the extraction process two more times to ensure complete recovery.

-

Concentration: Pool the organic extracts and evaporate the solvent to dryness under reduced pressure using a rotary evaporator.

-

Reconstitution: Reconstitute the dried extract in a precise, known volume (e.g., 1-2 mL) of the mobile phase or methanol.

-

Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter into an HPLC vial prior to injection.

Quantification Protocol

-

Calibration Curve: Inject each of the working standard solutions into the HPLC system.

-

Record the retention time and peak area for each concentration.

-

Plot a calibration curve of peak area versus concentration (µg/mL).

-

Perform a linear regression analysis on the data points. The correlation coefficient (r²) should be ≥ 0.999 for a valid calibration.

-

Sample Analysis: Inject the prepared sample extracts.

-

Calculation: Determine the concentration of this compound in the sample by interpolating its peak area from the linear regression equation of the calibration curve. Adjust the final concentration based on the dilution and concentration factors used during sample preparation.

Data Presentation

Method Validation Summary

The performance of the HPLC method should be validated to ensure reliability. Key validation parameters are summarized below.

| Parameter | Typical Performance |

| Linearity Range | 0.5 - 100 µg/mL |

| Correlation Coefficient (r²) | ≥ 0.999 |

| Limit of Detection (LOD) | ~0.1 µg/mL |

| Limit of Quantification (LOQ) | ~0.5 µg/mL |

| Precision (%RSD) | < 2% for intra-day and inter-day analysis[5] |

| Accuracy (% Recovery) | 98 - 102% |

| Specificity | The method should resolve this compound from other metabolites. |

Visualizations

Experimental Workflow Diagram

The following diagram illustrates the complete workflow from fungal culture to the final quantification of this compound.

Caption: Workflow for this compound Quantification.

The described RP-HPLC method provides a reliable, sensitive, and accurate means for the quantification of this compound from fungal cultures and other matrices. The protocol is straightforward and utilizes standard analytical equipment, making it accessible for most research and quality control laboratories. Proper method validation is crucial to ensure the integrity of the quantitative data.

References

In Vitro Antifungal Assay for Gliovirin: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gliovirin is a potent antifungal metabolite produced by certain strains of the fungus Trichoderma virens (formerly Gliocladium virens). It belongs to the epidithiodioxopiperazine (ETP) class of natural products, a group known for their significant biological activities. This compound has demonstrated high and specific toxicity towards oomycetes, a group of destructive plant pathogens that are phylogenetically distinct from true fungi. Notably, it is highly effective against Pythium ultimum, a causative agent of damping-off diseases in various crops.[1][2] This document provides detailed application notes and standardized protocols for conducting in vitro antifungal assays to evaluate the efficacy of this compound.

Mechanism of Action

The antifungal activity of this compound, like other ETP toxins, is primarily attributed to its reactive disulfide bridge.[3][4][5] This functional group can interact with and inactivate essential proteins within the fungal cell by reacting with thiol groups of cysteine residues. This interaction can disrupt protein structure and function, leading to cellular dysfunction. Furthermore, the redox cycling of the disulfide bridge can lead to the generation of reactive oxygen species (ROS), inducing oxidative stress and causing damage to cellular components such as lipids, proteins, and nucleic acids.[5] While the precise signaling cascade initiated by this compound in susceptible fungi has not been fully elucidated, the proposed general mechanism provides a framework for understanding its potent antifungal effects.

Data Presentation

A critical aspect of evaluating an antifungal agent is the determination of its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that completely inhibits the visible growth of a microorganism. To date, specific MIC values for this compound against a comprehensive range of fungal species are not widely available in publicly accessible literature. However, qualitative data indicates high activity against Pythium ultimum. One study reported a 12-mm zone of inhibition at a concentration of 0.5 µg of this compound in a disk diffusion assay against P. ultimum.[6]

For rigorous scientific evaluation and comparison, quantitative data should be presented in a structured format as exemplified below.

Table 1: Template for Minimum Inhibitory Concentration (MIC) of this compound against Various Fungal Species

| Fungal Species | Strain ID | MIC (µg/mL) | Method | Reference |

| Pythium ultimum | ATCC XXXXX | [Insert Data] | Broth Microdilution | [Insert Citation] |

| Pythium aphanidermatum | CBS XXXXX | [Insert Data] | Broth Microdilution | [Insert Citation] |

| Phytophthora infestans | T30-4 | [Insert Data] | Broth Microdilution | [Insert Citation] |

| Rhizoctonia solani | AG1-IA | [Insert Data] | Broth Microdilution | [Insert Citation] |

| Fusarium graminearum | PH-1 | [Insert Data] | Broth Microdilution | [Insert Citation] |

| Candida albicans | SC5314 | [Insert Data] | Broth Microdilution | [Insert Citation] |

| Aspergillus fumigatus | Af293 | [Insert Data] | Broth Microdilution | [Insert Citation] |

Experimental Protocols

The following are detailed protocols for determining the in vitro antifungal activity of this compound. These methods are adapted from established standards and should be performed under aseptic conditions.

Broth Microdilution Assay for Oomycetes (e.g., Pythium ultimum)

This method is adapted for oomycetes to determine the MIC of this compound.

a. Materials:

-

This compound

-